BenchChemオンラインストアへようこそ!

Tetraxetan N-hydroxysuccinimide

Radioimmunoconjugate Antibody Conjugation Theranostics

DOTA-NHS ester (Tetraxetan N-hydroxysuccinimide) is the preferred activated ester for antibody radiopharmaceuticals—delivering superior conjugation rates and yields versus NCS-DOTA or NCS-DTPA. Optimized stoichiometry (e.g., 1:50 Ab:DOTA) yields ~4.9 DOTA/Ab, achieving >97% 177Lu labeling efficiency and >80% serum stability over 96 h. It also chelates 225Ac at 89–100% efficiency under mild conditions, minimizing off-target toxicity. For reproducible, high-performance radiolabeling across PET, SPECT, and targeted radionuclide therapy, DOTA-NHS is the validated choice.

Molecular Formula C20H31N5O10
Molecular Weight 501.5 g/mol
CAS No. 170908-81-3
Cat. No. B186615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraxetan N-hydroxysuccinimide
CAS170908-81-3
Molecular FormulaC20H31N5O10
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33)
InChIKeyXSVWFLQICKPQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraxetan N-hydroxysuccinimide (DOTA-NHS ester) CAS 170908-81-3: A Bifunctional Chelator for Radiolabeling and Targeted Imaging Applications


Tetraxetan N-hydroxysuccinimide, commonly referred to as DOTA-NHS ester (CAS 170908-81-3), is a heterobifunctional crosslinking agent that combines the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with an N-hydroxysuccinimide (NHS) activated ester group . This compound enables the covalent attachment of DOTA to primary amine-containing biomolecules, such as antibodies, peptides, and proteins, while preserving the DOTA core's ability to form stable complexes with a range of metal ions including 68Ga, 111In, 177Lu, and 90Y . The DOTA-NHS ester serves as a foundational reagent in the development of radiolabeled conjugates for positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radionuclide therapy .

Why DOTA-NHS Ester (CAS 170908-81-3) Cannot Be Replaced by Other Bifunctional Chelators: Critical Differences in Conjugation and In Vivo Performance


Substituting Tetraxetan N-hydroxysuccinimide with other bifunctional chelators or even alternative DOTA-based activated esters introduces significant variability in critical performance parameters. The NHS ester group of DOTA-NHS reacts selectively with primary amines under mild conditions, yielding a stable amide bond and retaining the DOTA core's high metal-binding stability [1]. However, the choice of chelator and linker architecture profoundly impacts conjugation efficiency, radiochemical purity, and in vivo stability. Studies comparing DOTA-NHS with NCS-DOTA, NODAGA-NHS, NOTA-NHS, and other DOTA analogues reveal marked differences in conjugation yield, immunoreactivity retention, and tumor uptake profiles [2][3]. Consequently, generic substitution without rigorous comparative evaluation can compromise the performance of radiolabeled probes, leading to reduced imaging sensitivity, lower therapeutic efficacy, or altered biodistribution.

Quantitative Differentiation of Tetraxetan N-hydroxysuccinimide (CAS 170908-81-3): Comparative Evidence from Conjugation, Radiolabeling, and In Vivo Studies


Superior Conjugation Yield and Immunoreactivity Retention Compared to NCS-DOTA and NCS-DTPA

In a direct comparative study of three bifunctional chelating agents (NHS-DOTA, NCS-DOTA, and NCS-DTPA) conjugated to the monoclonal antibody Tenatumomab, NHS-DOTA (Tetraxetan N-hydroxysuccinimide) emerged as the most promising candidate, demonstrating superior conjugation rate, yield, stability, and antigen immunoreactivity [1]. The NHS-DOTA conjugate (ST8198AA1) was specifically identified as the optimal candidate for further development, outperforming both NCS-DOTA and NCS-DTPA in multiple in vitro assays [1].

Radioimmunoconjugate Antibody Conjugation Theranostics

High Radiochemical Purity and Serum Stability of 177Lu-DOTA-Cetuximab Radioconjugates

Conjugation of cetuximab with DOTA-NHS followed by labeling with 177Lu yielded radioconjugates with a labeling efficiency of >97±1% and retained 83±22% of the radiolabel in fresh human serum after 96 hours [1]. In contrast, a parallel study using 153Sm-DOTA-cetuximab showed a slightly lower labeling efficiency of 96±2% and lower serum stability of 78% after 96 hours, though both outperformed many literature benchmarks [1].

Radiolabeling Efficiency Radiopharmaceutical Immunoconjugate Stability

Optimized DOTA Loading per Antibody for High Radiochemical Yield and In Vivo Stability

Systematic optimization of DOTA-NHS-ester conjugation to Rituximab using Ab:DOTA molar ratios of 1:10, 1:20, 1:50, and 1:100 revealed that a 1:50 ratio produced an average of 4.9 ± 1.1 DOTA molecules per antibody, which yielded high radiochemical yield, superior in vitro stability, and preserved immunoreactivity [1]. This specific stoichiometry outperformed other ratios tested in the same study, providing a validated, reproducible protocol for achieving high-performance radioimmunoconjugates [1].

Conjugation Stoichiometry Rituximab Radioimmunotherapy

Comparative In Vivo Stability of NHS-DOTA vs. Arm-DOTA and Back-DOTA Conjugates Labeled with 177Lu and 90Y

A head-to-head evaluation of three DOTA analogues conjugated to the B72.3 antibody and labeled with 111In, 177Lu, or 90Y demonstrated that 177Lu-NHS-DOTA-B72.3 exhibited only slightly lower stability than Arm-DOTA and Back-DOTA, with no significant differences at most time points [1]. However, for 90Y labeling, Arm-DOTA-B72.3 showed the lowest stability based on increased bone uptake (2-20% ID/g vs. 2-8% ID/g for 111In and 177Lu analogues), indicating that NHS-DOTA remains a robust choice for 177Lu applications while highlighting the need for careful radionuclide-specific evaluation [1].

In Vivo Stability Biodistribution DOTA Analogues

High Radiolabeling Efficiency (89-100%) for DOTA-Conjugated Antibodies with 225Ac

Using DOTA-NHS ester conjugated to trastuzumab or control antibodies, radiolabeling with 225Ac at a labeling ratio of 1.85 MBq/µg for 45 min at 43 °C achieved radiolabeling efficiencies between 89% and 100% across multiple reactions, as determined by instant thin layer chromatography . This high efficiency is critical for alpha-emitting radionuclides where minimizing unlabeled metal is essential for both safety and therapeutic efficacy.

Alpha Therapy 225Ac Labeling Radiolabeling Efficiency

Comparative In Vivo Performance of DOTA-NHS-ester vs. p-SCN-Bn-DOTA, CHX-A”-DTPA, and 1B4M-DTPA in Nanobody Conjugates

In a comparative evaluation of four bifunctional chelators (p-SCN-Bn-DOTA, DOTA-NHS-ester, CHX-A”-DTPA, 1B4M-DTPA) for conjugating 177Lu to a HER2-targeting nanobody, DOTA-NHS-ester enabled high specific tumor uptake and low background activity, though the acyclic 1B4M-DTPA conjugate ultimately provided the lowest background and highest tumor-to-background ratios [1]. Tumor uptake values for the 1B4M-DTPA conjugate were 5.99±0.63, 5.12±0.17, 2.83±0.36, and 2.47±0.38 %IA/g at 1, 3, 24, and 48 h p.i., respectively [1].

Nanobody 177Lu Labeling Biodistribution

Optimal Application Scenarios for Tetraxetan N-hydroxysuccinimide (CAS 170908-81-3) Based on Differentiated Performance Evidence


High-Yield Antibody Conjugation for Radioimmunotherapy

When developing antibody-based radiopharmaceuticals, particularly those requiring high conjugate yield and preserved immunoreactivity, Tetraxetan N-hydroxysuccinimide (NHS-DOTA) is the preferred activated ester. As demonstrated in direct comparisons with NCS-DOTA and NCS-DTPA, NHS-DOTA provides superior conjugation rate and yield [1]. Optimized conjugation stoichiometry (e.g., 1:50 Ab:DOTA molar ratio for Rituximab) yields an average of 4.9 DOTA per antibody, maximizing radiochemical performance [2].

177Lu Labeling of Monoclonal Antibodies for Targeted Radionuclide Therapy

For 177Lu-based radioimmunoconjugates, Tetraxetan N-hydroxysuccinimide offers a robust and well-validated chelation platform. Conjugates such as 177Lu-DOTA-cetuximab achieve >97% labeling efficiency and retain >80% stability in human serum over 96 hours [3]. In vivo, 177Lu-NHS-DOTA-B72.3 demonstrates stability comparable to alternative DOTA analogues, with bone uptake of 2-8% ID/g, supporting its use in therapeutic applications [4].

Alpha-Emitting Radionuclide Labeling for High-Energy Targeted Therapy

The DOTA-NHS ester is well-suited for chelating alpha-emitting radionuclides such as 225Ac, achieving radiolabeling efficiencies of 89-100% under mild conditions (45 min, 43 °C) . This high efficiency is critical for alpha therapy, where unbound radionuclides can cause off-target toxicity, and the DOTA macrocycle's stability minimizes in vivo release .

Multimodal Imaging Probe Development

Tetraxetan N-hydroxysuccinimide enables the construction of dual-modality imaging probes by conjugating DOTA to fluorescent dyes or nanoparticles. The NHS ester reacts efficiently with primary amines on the targeting moiety, while the DOTA core chelates a wide range of imaging metals (e.g., 68Ga for PET, 111In for SPECT, Gd3+ for MRI) [5]. This versatility supports the development of probes that can be visualized across multiple imaging modalities without altering the targeting vector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraxetan N-hydroxysuccinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.